molecular formula C26H27ClN2O5 B7748975 (E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 4-(4-chloro-3,5-dimethylphenoxy)butanoate

(E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 4-(4-chloro-3,5-dimethylphenoxy)butanoate

Cat. No.: B7748975
M. Wt: 483.0 g/mol
InChI Key: KCWPNFBLZQDPLU-XSFVSMFZSA-N
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Description

(E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 4-(4-chloro-3,5-dimethylphenoxy)butanoate is a complex organic compound with potential applications in various scientific fields. This compound features a combination of functional groups, including an allylamino group, a cyano group, and a methoxyphenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 4-(4-chloro-3,5-dimethylphenoxy)butanoate typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common synthetic routes may include:

    Allylation: Introduction of the allylamino group through allylation reactions.

    Cyanation: Incorporation of the cyano group using cyanation reagents.

    Methoxylation: Addition of the methoxy group via methoxylation reactions.

    Esterification: Formation of the ester linkage between the phenyl and butanoate groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 4-(4-chloro-3,5-dimethylphenoxy)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound’s potential pharmacological properties can be explored for the development of new therapeutic agents. Its structural features may allow it to interact with specific biological targets, leading to potential medicinal applications.

Industry

In the industrial sector, the compound can be utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 4-(4-chloro-3,5-dimethylphenoxy)butanoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Caffeine: An alkaloid with a purine structure.

    Benzene, Toluene, Ethylbenzene, Xylene: Volatile organic compounds with similar aromatic structures.

Uniqueness

(E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 4-(4-chloro-3,5-dimethylphenoxy)butanoate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific scientific and industrial applications.

Properties

IUPAC Name

[4-[(E)-2-cyano-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-methoxyphenyl] 4-(4-chloro-3,5-dimethylphenoxy)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN2O5/c1-5-10-29-26(31)20(16-28)14-19-8-9-22(23(15-19)32-4)34-24(30)7-6-11-33-21-12-17(2)25(27)18(3)13-21/h5,8-9,12-15H,1,6-7,10-11H2,2-4H3,(H,29,31)/b20-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWPNFBLZQDPLU-XSFVSMFZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCCCC(=O)OC2=C(C=C(C=C2)C=C(C#N)C(=O)NCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1Cl)C)OCCCC(=O)OC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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